molecular formula C22H20ClN3O2 B2610302 2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358222-51-1

2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2610302
CAS RN: 1358222-51-1
M. Wt: 393.87
InChI Key: SVRGHEWHZIWQQH-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structural features, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the one are often synthesized and characterized for their potential applications in medicinal chemistry and material science. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their cytotoxic activity against cancer cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Such research underscores the importance of these compounds in developing therapeutic agents.

Biological Activity

Chemical structures similar to the one mentioned often undergo biological activity studies to determine their potential as pharmaceutical agents. For example, synthesis and antimicrobial activity studies have been conducted on methyl benzyloxy pyrazoline derivatives, showcasing their potential in combating microbial infections (V. Shah, 2017). These studies are crucial for identifying new compounds with potential antibiotic properties.

properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-3-28-21-9-8-17(12-18(21)23)19-13-20-22(27)25(10-11-26(20)24-19)14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRGHEWHZIWQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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